4-bromophenyl 4-chlorobenzoate
Overview
Description
4-Bromophenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H8BrClO2 It is a member of the ester family, characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenyl 4-chlorobenzoate can be synthesized through a series of organic reactions. One common method involves the esterification of 4-bromophenol with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones in the presence of strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-bromophenyl 4-chlorobenzyl alcohol.
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Scientific Research Applications
4-Bromophenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromophenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but with two bromine atoms, leading to different reactivity and properties.
4-Chlorophenyl 4-chlorobenzoate: Contains two chlorine atoms, which may affect its chemical behavior and applications.
4-Bromophenyl 4-nitrobenzoate: The presence of a nitro group introduces additional reactivity, particularly in redox reactions.
Uniqueness
4-Bromophenyl 4-chlorobenzoate is unique due to the combination of bromine and chlorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(4-bromophenyl) 4-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHADKVICFEUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291614 | |
Record name | 4-bromophenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37038-56-5 | |
Record name | NSC76784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromophenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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